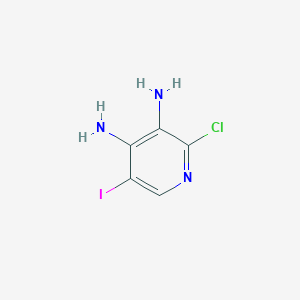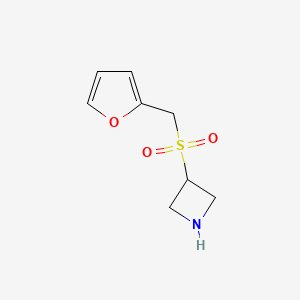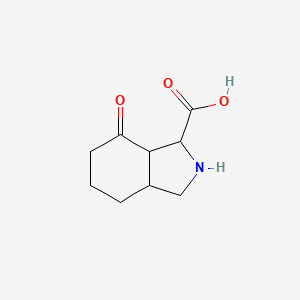
2-Chloro-5-iodo-3,4-pyridinediamine
Vue d'ensemble
Description
2-Chloro-5-iodo-3,4-pyridinediamine is a chemical compound with the molecular formula C5H5ClIN3 and a molecular weight of 269.47 g/mol . It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 2nd and 5th positions, respectively, and amino groups at the 3rd and 4th positions on the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 3,4-diaminopyridine followed by iodination . The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination, under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodo-3,4-pyridinediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyridines, nitro derivatives, and reduced amines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Chloro-5-iodo-3,4-pyridinediamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodo-3,4-pyridinediamine involves its ability to act as both a nucleophile and an electrophile due to the presence of amino groups and halogen atoms . This dual reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis . The compound’s interactions with molecular targets and pathways are primarily influenced by its electronic properties and steric factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodopyridine: Similar in structure but lacks the amino groups at the 3rd and 4th positions.
2-Chloro-3,4-diaminopyridine: Similar but lacks the iodine atom at the 5th position.
5-Iodo-3,4-diaminopyridine: Similar but lacks the chlorine atom at the 2nd position.
Uniqueness
2-Chloro-5-iodo-3,4-pyridinediamine is unique due to the combination of chlorine and iodine atoms along with two amino groups on the pyridine ring. This unique structure imparts distinct electronic properties and reactivity patterns, making it valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
2-chloro-5-iodopyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRVSQKIUZSZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286809 | |
| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-53-3 | |
| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyridinediamine, 2-chloro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)


![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)



![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)


![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
